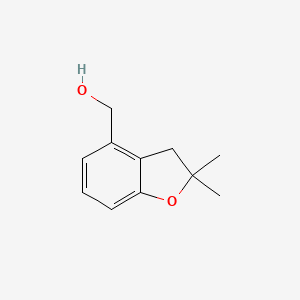

4-(4-甲氧基苯基)-N-(1-甲基-1H-吲哚-3-基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to its potential interactions with various biological targets. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that interact with serotonin and dopamine receptors, which could suggest potential biological activities for the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of a piperazine backbone attached to various aromatic systems through amide linkages. For instance, the synthesis of analogues of the 5-HT1A serotonin antagonist involves the replacement of the phthalimide moiety by substituted benzamides or alkyl amides, which can lead to improved affinity and selectivity for the target receptor . Similarly, the synthesis of selective dopamine D3 receptor ligands also involves the formation of arylcarboxamides, with the carboxamide linker playing a critical role in receptor selectivity . These methods could potentially be adapted for the synthesis of "4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide".

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the conformational preferences and potential interactions of "4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide". For example, the crystal structure of a tert-butyl piperazine carboxylate derivative reveals that the piperazine ring adopts a chair conformation, and there are specific dihedral angles between the aromatic rings that could influence binding to biological targets . These structural details are important for understanding how the compound might interact with receptors and enzymes.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers suggest that modifications to the piperazine moiety, such as the introduction of a carboxamide linker, can significantly affect the binding affinity and selectivity for certain receptors . These findings indicate that "4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide" may also undergo specific chemical reactions that could be exploited for the development of selective receptor ligands.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Although the provided papers do not directly discuss the properties of "4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide", they do provide data on similar compounds. For example, the presence of hydrogen bonds in the crystal structure of a related compound suggests that "4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide" may also form hydrogen bonds, which could affect its solubility, stability, and interactions with biological molecules . Additionally, the lipophilicity of the methoxy and indolyl groups could influence the compound's ability to cross cell membranes and its overall pharmacokinetic profile.

科学研究应用

DNA小沟结合剂

已知 Hoechst 33258 及其类似物可结合双链 B-DNA 的小沟,这凸显了 N-甲基哌嗪衍生物在科学研究中的重要性。包括 4-(4-甲氧基苯基)-N-(1-甲基-1H-吲哚-3-基)哌嗪-1-甲酰胺在内的这些化合物被用于荧光 DNA 染色、染色体和核染色以及流式细胞术。它们的应用已扩展到辐射保护剂和拓扑异构酶抑制剂,为基于 DNA 序列识别和结合的合理药物设计和分子研究奠定了基础 (Issar & Kakkar, 2013).

抗分枝杆菌活性

哌嗪衍生物(如本例中的化合物)的潜在抗分枝杆菌特性已得到广泛研究。它们以其在药物化学中的多功能性而闻名,作为具有多种药理活性的众多药物的核心结构。最近的研究表明,含有哌嗪作为基本亚基的分子对结核分枝杆菌(包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株)表现出有效的活性 (Girase 等人,2020).

D2 样受体的配体

芳基环烷基胺(包括苯基哌啶和哌嗪)在抗精神病药物中的药效基团中的作用已得到探讨。研究表明,芳基烷基取代基(可能存在于类似于 4-(4-甲氧基苯基)-N-(1-甲基-1H-吲哚-3-基)哌嗪-1-甲酰胺的化合物中)可以增强在 D2 样受体上的结合亲和力的效力和选择性。这暗示了它们在设计用于精神疾病的选择性药物中的用途 (Sikazwe 等人,2009).

哌嗪衍生物的治疗用途

哌嗪衍生物在治疗应用中的广泛潜力已得到强调。哌嗪核的修饰导致具有显着药用潜力的分子,影响药代动力学和药效学因素。这些化合物已被纳入各种疾病的治疗中,展示了哌嗪结构单元在药物发现中的灵活性 (Rathi 等人,2016).

芳基哌嗪衍生物的代谢和处置

用于治疗抑郁症、精神病或焦虑症的芳基哌嗪衍生物的代谢和处置已得到研究。包括 4-(4-甲氧基苯基)-N-(1-甲基-1H-吲哚-3-基)哌嗪-1-甲酰胺在内的这些衍生物经历 CYP3A4 依赖性 N-脱烷基化,形成具有多种药理作用的代谢物。这项研究提供了对这些药物的代谢及其对治疗功效和安全性的潜在影响的见解 (Caccia,2007).

属性

IUPAC Name |

4-(4-methoxyphenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-23-15-19(18-5-3-4-6-20(18)23)22-21(26)25-13-11-24(12-14-25)16-7-9-17(27-2)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPYCSPJXHHFBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)

![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one](/img/structure/B2520251.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)

![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)

![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)

![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)